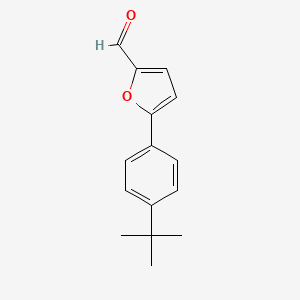
5-(4-Tert-butylphenyl)furan-2-carbaldehyde
Vue d'ensemble
Description
“5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C15H16O2. It has a molecular weight of 228.29 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique
Thermodynamic Properties
- Research on related compounds, such as different isomers of furan-2-carbaldehyde, has focused on determining their thermodynamic properties. These properties are essential for optimizing the synthesis, purification, and application of these compounds. For instance, studies on nitrophenyl furan-2-carbaldehydes have used Knudsen’s effusion method to determine the temperature dependence of saturated vapor pressure, enabling calculations of enthalpies, entropies, and Gibbs energies of sublimation and evaporation at specific temperatures (Dibrivnyi et al., 2015).
Synthesis and Reactivity
- Research has explored convenient routes to synthesize furan- and thiophen-2-carboxylic acids, including those with various substituents. This research is critical for developing synthesis methods for compounds like 5-(4-Tert-butylphenyl)furan-2-carbaldehyde (Chadwick et al., 1973).
- Another study focused on the preparation of substituted furan- and thiophen-2-carbaldehydes, offering insights into the formylation and isopropylation processes, which are relevant for understanding the reactivity of compounds like this compound (Chadwick et al., 1973).
Photophysical and Vibrational Studies
- Vibrational spectroscopic investigations, such as those on 5-(4-fluor-phenyl)-furan-2-carbaldehyde, provide insights into the photophysical properties of similar compounds, which can be essential for applications in material science and optics (Iliescu et al., 2002).
Use as Building Blocks in Synthesis
- Furan-2-carbaldehydes have been utilized as C1 building blocks for synthesizing bioactive compounds. For instance, they have been used in the synthesis of quinazolin-4(3H)-ones, highlighting their potential in pharmaceutical and organic chemistry applications (Yu et al., 2018).
Production of Acid Chloride Derivatives
- Acid chloride derivatives from biomass-derived aldehydes, such as 5-(chloromethyl)furfural, have been produced, indicating the potential of using furan-2-carbaldehyde derivatives in the synthesis of useful intermediates for biofuels and polymers (Dutta et al., 2015).
Cytotoxic Activity Studies
- Studies on analogs of furan-2-carbaldehydes, such as 3-benzyl-5-arylidene-furan-2(5H)-ones, have explored their cytotoxic activities against various cancer cell lines, showcasing the potential of furan derivatives in medicinal chemistry (Teixeira et al., 2007).
Antioxidant and Antimicrobial Applications
- Research has been conducted on chalcone derivatives, involving furan-2-carbaldehyde, for their antioxidant properties. This suggests the role of furan derivatives in developing antioxidant agents (Prabakaran et al., 2021).
- Antimicrobial activity studies, involving compounds derived from furan-2-carbaldehyde, have been conducted, indicating the potential use of these compounds in creating antimicrobial agents (Matiichuk et al., 2021).
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOKXAQEJOFNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
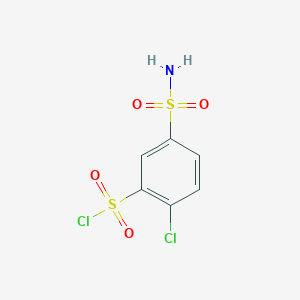


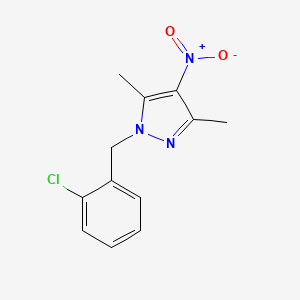
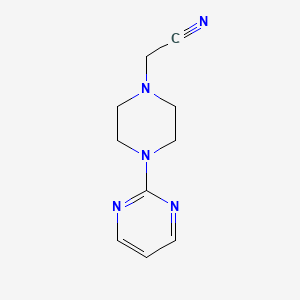
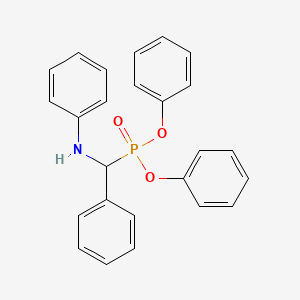
![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)

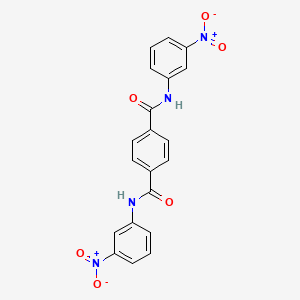
![2-chloro-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3370201.png)
![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)

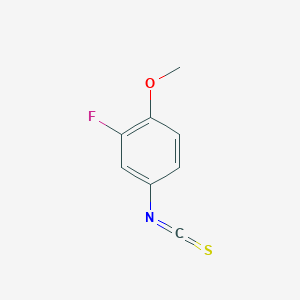
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)
